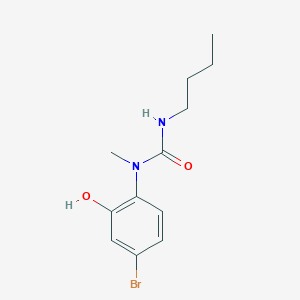![molecular formula C22H36SSn B14307411 Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane CAS No. 114245-12-4](/img/structure/B14307411.png)
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a butadiene moiety substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane typically involves the reaction of tributylstannane with a suitable precursor containing the 4-(phenylsulfanyl)buta-2,3-dien-2-yl moiety. One common method involves the use of a Grignard reagent or an organolithium compound to introduce the butadiene moiety, followed by the addition of tributylstannane under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can participate in reduction reactions, often facilitated by radical initiators.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as tributyltin hydride or other organotin hydrides.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of deoxygenated products .
Scientific Research Applications
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane involves its ability to participate in radical reactions. The tin atom in the compound can facilitate the formation of radicals, which then undergo various transformations. The phenylsulfanyl group can also interact with other molecules, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Tributylstannane: A simpler organotin compound used in similar radical reactions.
Tributyl[4-(2-butyl-octyl)-thiophen-2-yl]stannane: Another organotin compound with a thiophene moiety.
Tributyl[4-(1,2,2-triphenylethenyl)phenyl]stannane: An organotin compound with a triphenylethenyl group.
Uniqueness
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
CAS No. |
114245-12-4 |
|---|---|
Molecular Formula |
C22H36SSn |
Molecular Weight |
451.3 g/mol |
InChI |
InChI=1S/C10H9S.3C4H9.Sn/c1-2-3-9-11-10-7-5-4-6-8-10;3*1-3-4-2;/h4-9H,1H3;3*1,3-4H2,2H3; |
InChI Key |
AEAWQOABDYUCHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C=CSC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)

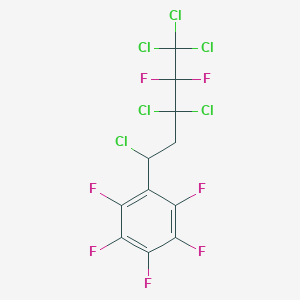
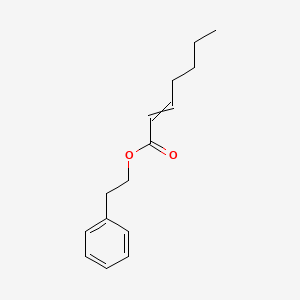
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)
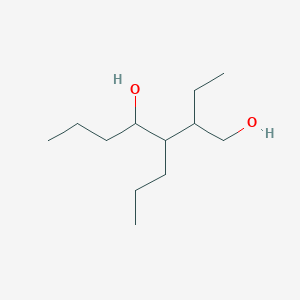
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)


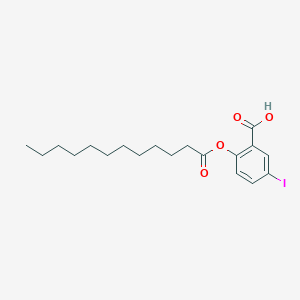
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)

